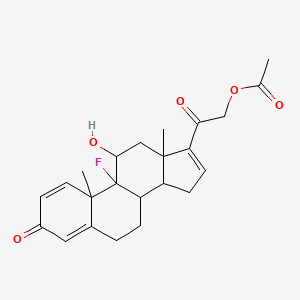
2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione: is a chlorinated organic compound It is characterized by its multiple chlorine atoms and a unique bi(cyclohexa-2,5-dien-1-ylidene) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione typically involves chlorination reactions. The starting materials and specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The choice of equipment, reaction monitoring, and purification techniques are essential to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can potentially remove chlorine atoms or alter the structure of the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential effects on living organisms.
Medicine: Explored for its potential therapeutic properties or as a lead compound for drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure due to multiple chlorine atoms.
Chlorinated Quinones: Share similar chlorination patterns and potential reactivity.
Uniqueness
The unique bi(cyclohexa-2,5-dien-1-ylidene) structure of 2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione sets it apart from other chlorinated compounds, providing distinct chemical and physical properties.
Propiedades
Número CAS |
5411-84-7 |
|---|---|
Fórmula molecular |
C12Cl8O2 |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12Cl8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 |
Clave InChI |
WEKJYLVKHPNRIN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)Cl)C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009467.png)





![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12009496.png)

![2-(cyclohexylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12009507.png)


![(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009528.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12009536.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)
